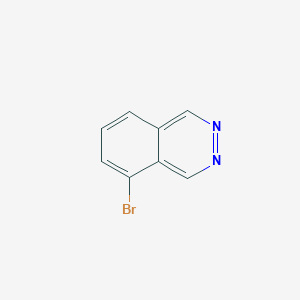

5-Bromophthalazine

Übersicht

Beschreibung

Synthesis Analysis

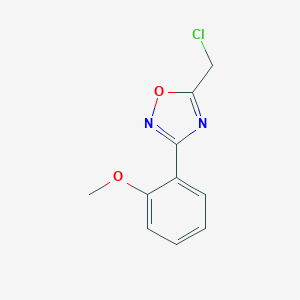

The synthesis of 5-Bromophthalazine and its derivatives involves various chemical procedures aimed at introducing bromine into the phthalazine moiety. For instance, the compound can be obtained from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine, leading to a hemihydrate form of 5-Bromophthalazine with notable planarity in its molecular structure (Cai, 2012). Additionally, innovative synthesis methods have been developed to create 1,4-dibromophthalazine by reacting 1,4-dioxophthalazine with phosphorus pentabromide, demonstrating an improved synthesis approach for halogenated phthalazines (Hirsch & Orphanos, 1965).

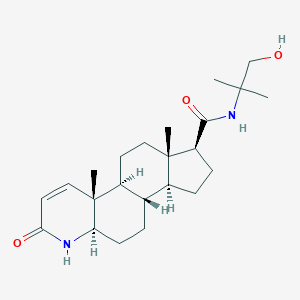

Molecular Structure Analysis

The molecular structure of 5-Bromophthalazine reveals a planar configuration that facilitates the formation of hydrogen bonds and short N...Br contacts, contributing to the establishment of a two-dimensional network in the crystal lattice. This structural arrangement underscores the compound's potential for forming stable crystalline structures and interacting with other molecules in a predefined manner (Cai, 2012).

Chemical Reactions and Properties

5-Bromophthalazine participates in various chemical reactions, serving as a versatile intermediate in the synthesis of phthalazine derivatives. For example, it reacts with hydrazine hydrate to produce bromophthalazinone derivatives, demonstrating its reactivity and utility in generating pharmacologically relevant compounds (Islam, Khalil, & El-Maghraby, 1974). The compound's bromine atom significantly influences its chemical behavior, enabling it to undergo nucleophilic substitution reactions that are central to its application in medicinal chemistry.

Physical Properties Analysis

The physical properties of 5-Bromophthalazine, such as its planarity and crystalline structure, are crucial for its applications in material science and pharmaceutical research. The compound's ability to form stable crystals through hydrogen bonding and other intermolecular interactions makes it a valuable candidate for further studies in these fields (Cai, 2012).

Chemical Properties Analysis

The chemical properties of 5-Bromophthalazine, including its reactivity towards various reagents and its role as a precursor in the synthesis of complex molecules, highlight its significance in synthetic chemistry. Its participation in forming bromodomains inhibitors illustrates its potential for contributing to the development of new therapeutic agents (Fedorov et al., 2013).

Wissenschaftliche Forschungsanwendungen

Biomedical Screening : Phthalazines, including derivatives of 5-Bromophthalazine, are synthesized for biomedical screening to discover more effective medicinal agents. They are important in the search for new therapeutic compounds (Sharma, Gupta, Gautam, & Gupta, 2002).

Antifungal Agents : Certain phthalazin-1(2H)-one derivatives, structurally related to 5-Bromophthalazine, show remarkable antifungal activity. These compounds are valuable in the design of antifungal analogues, especially against dermatophytes and Cryptococcus neoformans (Derita et al., 2013).

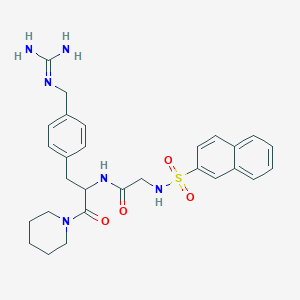

Bromodomain Inhibitors : Triazolo-phthalazines are effective inhibitors of various bromodomains, which are important in gene regulation. These inhibitors offer potential for the development of selective and mixed bromodomain inhibitors (Fedorov et al., 2013).

Adrenoceptor Antagonists : 4-substituted-2(1H)-phthalazinone derivatives demonstrate promising activity as adrenoceptor antagonists. This makes them potential candidates for therapeutic applications in cardiovascular diseases (Khalil, Ahmed, Elshihawy, & Zaitone, 2013).

Enzyme Inhibition : N-substituted phthalazine sulfonamide compounds show potent inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. This suggests their potential application in treating conditions like glaucoma, epilepsy, and edema (Türkeş et al., 2019).

Antitumor Activity : 1-Phenyl-4-substituted phthalazine derivatives exhibit significant antitumor activity, particularly against human esophageal cancer cells. This points to their potential use in cancer therapy (Xin, Meng, Liu, & Zhang, 2018).

Improved Synthesis Methods : Research on bromophthalazines also includes developing improved synthesis methods, which is crucial for the production of these compounds for various applications (Hirsch & Orphanos, 1965).

Molecular Structure Studies : Studies on the molecular structure of 5-Bromophthalazine hemihydrate contribute to understanding its chemical properties and potential applications in various domains (Cai, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWLAJKBPRUGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545827 | |

| Record name | 5-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromophthalazine | |

CAS RN |

103119-78-4 | |

| Record name | 5-Bromophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103119-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

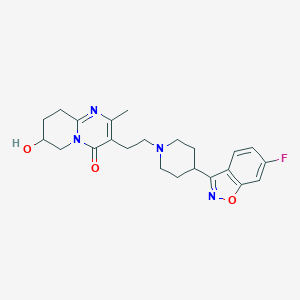

Q1: What is the molecular formula and structure of 5-Bromophthalazine hemihydrate?

A1: The molecular formula of 5-Bromophthalazine hemihydrate is C8H5BrN2·0.5H2O []. This indicates that one molecule of 5-Bromophthalazine crystallizes with half a molecule of water. Structurally, the 5-Bromophthalazine molecule is essentially planar [].

Q2: How does the crystal structure of 5-Bromophthalazine hemihydrate influence its intermolecular interactions?

A2: The crystal structure of 5-Bromophthalazine hemihydrate exhibits specific intermolecular interactions. The oxygen atom of the water molecule sits on a twofold rotation axis and participates in O—H⋯N hydrogen bonds with the nitrogen atoms of the phthalazine ring []. Additionally, short N⋯Br contacts with a distance of 2.980 (3) Å are observed []. These interactions collectively contribute to the formation of a two-dimensional network structure within the crystal lattice, extending parallel to the (101) plane [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)

![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)